Source: Stachyose hydrate is primarily extracted from Stachys tuberifera, a species belonging to the Lamiaceae family. This plant is known for its tuberous roots which are rich in oligosaccharides.
Classification: Stachyose is classified as a non-reducing sugar and is categorized under galactosyl oligosaccharides. Its chemical formula is , and it is identified by the CAS number 54261-98-2. The IUPAC name for stachyose hydrate is complex due to its multiple hydroxyl groups and glycosidic linkages.
Stachyose can be synthesized through enzymatic processes involving sucrose as a primary substrate. A notable method involves a multienzyme system that includes:
The synthesis process typically follows these steps:
This process can be optimized by adjusting temperature, pH, and enzyme concentrations to enhance yield and efficiency .
Stachyose participates in various chemical reactions primarily involving hydrolysis and fermentation:
These reactions are influenced by factors such as temperature, pH, and the presence of specific enzymes or microorganisms .
The mechanism of action of stachyose primarily relates to its prebiotic properties. Upon fermentation by gut bacteria:
Research indicates that stachyose may also play a role in reducing gastrointestinal discomfort associated with other oligosaccharides due to its unique structure .
Stachyose hydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food science and nutrition.
Stachyose hydrate has diverse applications across several fields:
Additionally, ongoing research explores its role in enhancing nutrient absorption and modulating immune functions .
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